6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
CAS No.: 1186310-77-9
Cat. No.: VC2982598
Molecular Formula: C10H12ClNOSi
Molecular Weight: 225.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186310-77-9 |
|---|---|
| Molecular Formula | C10H12ClNOSi |
| Molecular Weight | 225.74 g/mol |
| IUPAC Name | (6-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane |
| Standard InChI | InChI=1S/C10H12ClNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3 |
| Standard InChI Key | WUQLUIMCZRXJGD-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Cl |
| Canonical SMILES | C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Cl |
Introduction
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a complex organic compound with a molecular formula of C₁₀H₁₂ClNOSi and a molecular weight of 225.75 g/mol . It belongs to the class of organosilicon reagents and is used in various chemical syntheses. This compound is particularly noted for its unique structural features, which include a fused furan and pyridine ring system with a chloro group at the sixth position and a trimethylsilyl group at the second position.
Synthesis and Preparation Methods
The synthesis of 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine generally involves starting materials such as appropriate pyridine and furan derivatives. The reaction conditions require anhydrous environments to prevent hydrolysis of the trimethylsilyl group. Chlorinating and silylating agents are commonly used, and catalysts like palladium or copper may facilitate the reaction.
Chemical Reactions and Applications
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives, which are valuable in both research and industrial applications.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using oxidizing agents like potassium permanganate. |
| Reduction | Can be reduced using reducing agents such as lithium aluminum hydride. |
| Substitution | The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. |
Biological Activities and Potential Applications
While specific biological activities of 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine are less documented compared to its isomer 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine, compounds with similar structures are studied for their antimicrobial and anticancer properties. The unique positioning of the chloro and trimethylsilyl groups in these compounds makes them valuable for exploring potential pharmaceutical applications.
Comparison with Similar Compounds
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds, such as 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine, which has a chloro group at the seventh position instead of the sixth. This difference affects their reactivity and biological properties. Another comparison can be made with 2-(trimethylsilyl)furo[3,2-b]pyridine, which lacks the chloro group, significantly altering its chemical behavior and applications.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | Chloro at the 6th position | Less documented, potential for pharmaceutical applications |
| 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | Chloro at the 7th position | Exhibits antimicrobial and anticancer properties |
| 2-(trimethylsilyl)furo[3,2-b]pyridine | No chloro group | Different chemical behavior and applications |
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